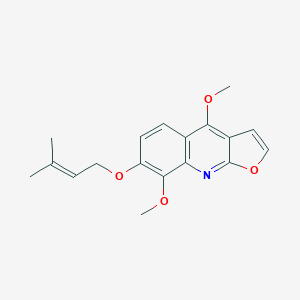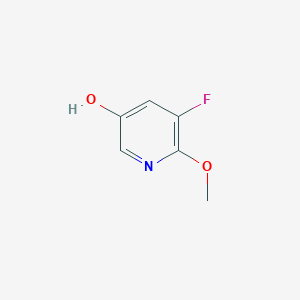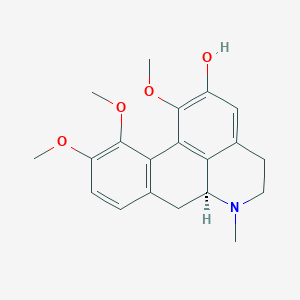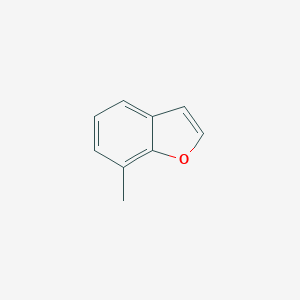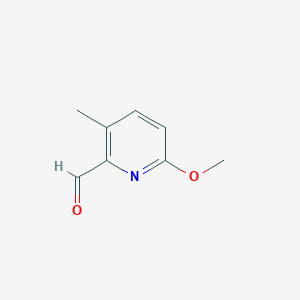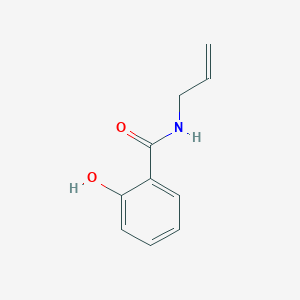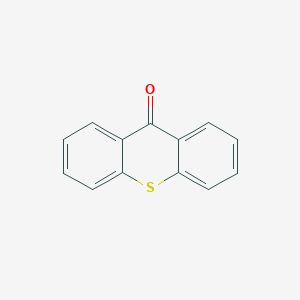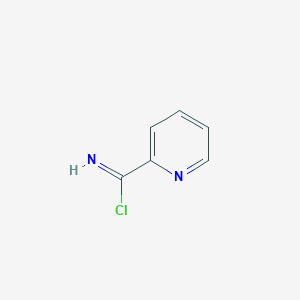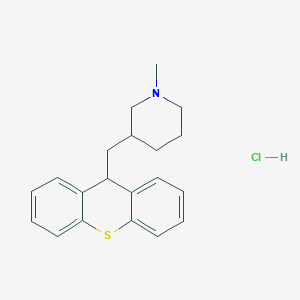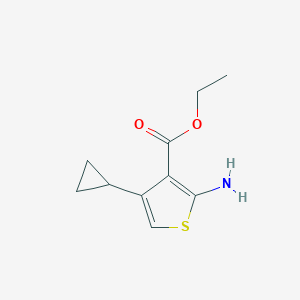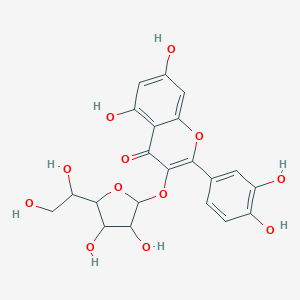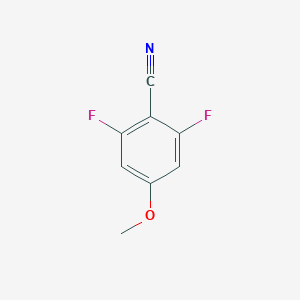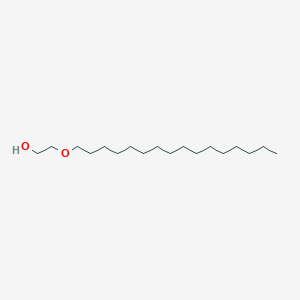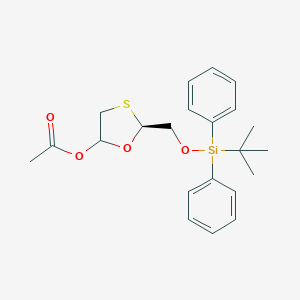![molecular formula C11H12N2O2 B050382 Spiro[cyclopentane-1,4-[4H]pyrido[2,3-d][1,3]oxazin]-2(1H)-one (9CI) CAS No. 122503-73-5](/img/structure/B50382.png)
Spiro[cyclopentane-1,4-[4H]pyrido[2,3-d][1,3]oxazin]-2(1H)-one (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[cyclopentane-1,4-[4H]pyrido[2,3-d][1,3]oxazin]-2(1H)-one (9CI), also known as SCO-201, is a novel small molecule that has gained attention in the scientific community for its potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
Spiro[cyclopentane-1,4-[4H]pyrido[2,3-d][1,3]oxazin]-2(1H)-one (9CI) has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, it has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, Spiro[cyclopentane-1,4-[4H]pyrido[2,3-d][1,3]oxazin]-2(1H)-one (9CI) has shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Mecanismo De Acción
The mechanism of action of Spiro[cyclopentane-1,4-[4H]pyrido[2,3-d][1,3]oxazin]-2(1H)-one (9CI) is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes such as matrix metalloproteinases, phosphodiesterases, and histone deacetylases. It also activates the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Efectos Bioquímicos Y Fisiológicos
Spiro[cyclopentane-1,4-[4H]pyrido[2,3-d][1,3]oxazin]-2(1H)-one (9CI) has been shown to have various biochemical and physiological effects. It has antioxidant properties by reducing the production of reactive oxygen species and increasing the activity of antioxidant enzymes. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to have anti-tumor effects by inducing apoptosis and inhibiting angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Spiro[cyclopentane-1,4-[4H]pyrido[2,3-d][1,3]oxazin]-2(1H)-one (9CI) is its low toxicity, which makes it a promising candidate for therapeutic applications. It is also stable under various conditions, which makes it suitable for use in lab experiments. However, one of the limitations of Spiro[cyclopentane-1,4-[4H]pyrido[2,3-d][1,3]oxazin]-2(1H)-one (9CI) is its low solubility, which may affect its bioavailability and limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research on Spiro[cyclopentane-1,4-[4H]pyrido[2,3-d][1,3]oxazin]-2(1H)-one (9CI). One of the areas of interest is the development of novel formulations to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Furthermore, clinical trials are needed to evaluate its safety and efficacy in humans for various diseases.
In conclusion, Spiro[cyclopentane-1,4-[4H]pyrido[2,3-d][1,3]oxazin]-2(1H)-one (9CI) is a promising small molecule with potential therapeutic applications in various diseases. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and develop novel formulations for its use in clinical settings.
Métodos De Síntesis
The synthesis of Spiro[cyclopentane-1,4-[4H]pyrido[2,3-d][1,3]oxazin]-2(1H)-one (9CI) involves the reaction of 3-aminopyridine-2-carboxylic acid with ethyl isocyanate, followed by cyclization with cyclopentanone and oxidation with potassium permanganate. The final product is obtained through recrystallization from ethanol. The purity of the compound is confirmed through various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Propiedades
Número CAS |
122503-73-5 |
|---|---|
Nombre del producto |
Spiro[cyclopentane-1,4-[4H]pyrido[2,3-d][1,3]oxazin]-2(1H)-one (9CI) |
Fórmula molecular |
C11H12N2O2 |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
spiro[1H-pyrido[2,3-d][1,3]oxazine-4,1'-cyclopentane]-2-one |
InChI |
InChI=1S/C11H12N2O2/c14-10-13-9-8(4-3-7-12-9)11(15-10)5-1-2-6-11/h3-4,7H,1-2,5-6H2,(H,12,13,14) |
Clave InChI |
UHRUGPSZYJGWOK-UHFFFAOYSA-N |
SMILES |
C1CCC2(C1)C3=C(NC(=O)O2)N=CC=C3 |
SMILES canónico |
C1CCC2(C1)C3=C(NC(=O)O2)N=CC=C3 |
Sinónimos |
Spiro[cyclopentane-1,4-[4H]pyrido[2,3-d][1,3]oxazin]-2(1H)-one (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



